molecular formula C14H19N3O4 B13028880 2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine

2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine

Cat. No.: B13028880
M. Wt: 293.32 g/mol
InChI Key: JUZMGHZKXKQUIX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine (CAS 2102174-97-8) is a high-value chemical building block with a molecular formula of C14H19N3O4 and a molecular weight of 293.32 g/mol . This benzoxazine derivative is structurally engineered for advanced research applications, particularly in medicinal chemistry and drug discovery. The compound integrates a morpholino group, a privileged scaffold known to enhance solubility and influence pharmacokinetic properties, and a nitro group, which serves as a versatile synthetic handle for further functionalization into amines or other key intermediates. Its rigid benzoxazine core makes it a versatile precursor for synthesizing libraries of novel heterocyclic compounds. Researchers can leverage this reagent in the development of potential pharmacologically active molecules, targeting a wide range of biological pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

2,2-dimethyl-7-morpholin-4-yl-6-nitro-3,4-dihydro-1,4-benzoxazine

InChI

InChI=1S/C14H19N3O4/c1-14(2)9-15-10-7-12(17(18)19)11(8-13(10)21-14)16-3-5-20-6-4-16/h7-8,15H,3-6,9H2,1-2H3

InChI Key

JUZMGHZKXKQUIX-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=CC(=C(C=C2O1)N3CCOCC3)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nitration of a precursor compound followed by cyclization to form the oxazine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional oxygen-containing functional groups .

Scientific Research Applications

2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The morpholine ring may also play a role in modulating the compound’s activity by influencing its binding to target proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Key structural analogs differ in substituents at positions 6, 7, and the oxazine ring (Table 1).

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents (Position) Key Features Reference
2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine 2,2-diMe; 7-morpholino; 6-NO₂ Polar morpholino, electron-withdrawing NO₂
6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazine 2,2-diMe; 6-Br Bromo (electron-withdrawing), simpler substitution
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine 7-OMe Electron-donating methoxy, increases lipophilicity
2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine 2-Me; 7-Me Methyl groups enhance hydrophobicity
TTZ-1/TTZ-2 (3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives) TTZ head group; hydrophobic chain Bioisosteric TTZ group mimics carboxylic acids; amide-linked hydrophobic chain

Physicochemical Properties

  • Melting Points: Bromo derivatives (e.g., 6-Bromo-2,2-dimethyl analog) exhibit higher melting points (~181–183°C) due to stronger intermolecular interactions , whereas morpholino-substituted compounds may have lower melting points due to increased polarity.
  • logP Predictions: The morpholino group reduces logP (increased hydrophilicity) compared to methyl or bromo substituents .

Key Research Findings

  • Substituent Position Matters : The 6-nitro group in the target compound may sterically hinder interactions compared to 7-nitro derivatives, as seen in ’s 2,2-dimethyl-6-nitro analog .
  • Morpholino as a Bioisostere: Similar to the TTZ group in , morpholino can act as a polar surrogate, enhancing drug-like properties without compromising stability .

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